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Compound Name: - ]
diisopropylbenzamide

Cat. No.: B1333844

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and proposed synthesis of 4-Bromo-N,N-diisopropylbenzamide. Due to a lack of extensive
published experimental data for this specific compound, this document presents predicted
spectroscopic data and a generalized synthesis protocol based on established chemical
principles and data from analogous compounds. This guide is intended to serve as a
foundational resource for researchers interested in the potential applications of this molecule in
medicinal chemistry and materials science, providing a structured approach to its synthesis and
characterization.

Molecular Structure and Chemical Properties

4-Bromo-N,N-diisopropylbenzamide is a halogenated aromatic amide. The core structure
consists of a benzene ring substituted with a bromine atom at the para position (C4) and an
N,N-diisopropylbenzamide group at the C1 position.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source
4-bromo-N,N-di(propan-2-

IUPAC Name ] PubChem[1]
yl)benzamide

CAS Number 79606-46-5 PubChem[1]

Chemical Formula C13H1sBrNO PubChem[1]

Molecular Weight 284.19 g/mol PubChem[1]

, CC(C)N(C(C)C)C(=0)C1=CC=

Canonical SMILES PubChem[1]
C(C=C1)Br

Boiling Point 362.8+25.0 °C (Predicted) ChemicalBook[2]

Density 1.248+0.06 g/cm3 (Predicted) ChemicalBook[2]

Physical Form Solid (Predicted) ChemicalBook[2]

Proposed Synthesis

A standard and efficient method for the synthesis of 4-Bromo-N,N-diisopropylbenzamide

involves the acylation of diisopropylamine with 4-bromobenzoyl chloride. The precursor, 4-

bromobenzoyl chloride, can be readily synthesized from 4-bromobenzoic acid.

Experimental Protocol: Synthesis of 4-Bromobenzoyl

Chloride

Materials:

Heating mantle

4-Bromobenzoic acid

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Round-bottom flask with reflux condenser

Thionyl chloride (SOCI2) or Phosphorus pentachloride (PCls)
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« Distillation apparatus
Procedure:
e In a round-bottom flask, suspend 4-bromobenzoic acid in an excess of thionyl chloride.

o Gently reflux the mixture until the solid has completely dissolved and gas evolution (HCI and
S0Oz2) has ceased.

» Remove the excess thionyl chloride by distillation under reduced pressure.

e The crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of 4-Bromo-N,N-
diisopropylbenzamide

Materials:

4-Bromobenzoyl chloride

 Diisopropylamine

¢ A non-nucleophilic base (e.g., Triethylamine or Pyridine)

e Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

¢ Round-bottom flask

 Stirring apparatus

e Separatory funnel

Rotary evaporator

Procedure:

» Dissolve diisopropylamine and a non-nucleophilic base (e.qg., triethylamine, 1.2 equivalents)
in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g.,
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nitrogen or argon).

Cool the solution in an ice bath.

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous
solvent to the stirred amine solution.

Allow the reaction mixture to warm to room temperature and stir for several hours until the
reaction is complete (monitored by TLC).

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent
(e.g., ethyl acetate).

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCI), saturated
sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by
recrystallization.
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Synthesis Workflow
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Proposed Synthesis and Characterization Workflow.

Predicted Spectroscopic Data

While experimental spectra for 4-Bromo-N,N-diisopropylbenzamide are not readily available

in the public domain, the expected spectroscopic characteristics can be predicted based on its
molecular structure.

Table 2: Predicted Spectroscopic Data
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Technique

Predicted Observations

1H NMR

- Aromatic Protons: Two doublets in the
aromatic region (approx. 7.2-7.6 ppm),
characteristic of a 1,4-disubstituted benzene
ring. - Isopropy! Protons: Two signals for the
isopropy! groups. A septet for the CH proton
(approx. 3.5-4.0 ppm) and a doublet for the
methyl (CHs) protons (approx. 1.2-1.5 ppm).
Due to restricted rotation around the C-N amide
bond, the two isopropyl groups may be non-

equivalent, leading to two sets of signals.

13C NMR

- Aromatic Carbons: Six signals in the aromatic
region (approx. 120-140 ppm). The carbon
attached to the bromine will be shifted due to
the heavy atom effect. The carbon of the
carbonyl group will appear downfield (approx.
170 ppm). - Isopropyl Carbons: Signals for the
CH (approx. 45-50 ppm) and CHs (approx. 20-
25 ppm) carbons.

IR Spectroscopy

- C=0 Stretch (Amide I): A strong absorption
band around 1630-1680 cm~1. - C-N Stretch: A
band in the region of 1250-1350 cm™1. -
Aromatic C=C Stretch: Peaks in the 1450-1600
cm~1 region. - C-Br Stretch: A band in the
fingerprint region, typically below 800 cm~1. - C-
H Stretch (Aromatic and Aliphatic): Bands above

and below 3000 cm™1, respectively.

Mass Spectrometry (EI)

- Molecular lon (M™*): A characteristic pair of
peaks of nearly equal intensity (M* and M+2)
due to the presence of the bromine isotopes
(7°Br and 8!Br) at m/z 283 and 285. -
Fragmentation: Common fragmentation patterns
would include the loss of an isopropyl group,
and cleavage to form the 4-bromobenzoyl cation
(m/z 183/185).
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Potential Biological Activities and Applications in
Drug Development

Direct biological activity data for 4-Bromo-N,N-diisopropylbenzamide is not currently
published. However, the benzamide scaffold is a well-established pharmacophore presentin a
wide range of biologically active molecules.

Derivatives of 4-bromobenzamide have been investigated as potential therapeutic agents. For
instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed
and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for the
potential treatment of non-small cell lung cancer. This suggests that the 4-bromobenzamide
core can be a valuable starting point for the design of kinase inhibitors.

The N,N-diisopropyl substitution on the amide nitrogen introduces significant steric bulk and
lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic
properties, such as membrane permeability, metabolic stability, and protein-ligand interactions.

Given the known activities of related benzamides, potential areas of investigation for 4-Bromo-
N,N-diisopropylbenzamide could include:

¢ Kinase Inhibition: Screening against various kinase families, including FGFR, could reveal
potential anticancer activity.

o Antimicrobial Activity: Many benzamide derivatives exhibit antibacterial and antifungal
properties.

o Central Nervous System (CNS) Activity: The lipophilic nature of the molecule might facilitate
crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research, including synthesis, comprehensive characterization, and biological
screening, is necessary to elucidate the specific activities and therapeutic potential of this
compound.

Conclusion

4-Bromo-N,N-diisopropylbenzamide is a chemical entity with potential for further
investigation in drug discovery and materials science. This guide provides a foundational
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framework for its synthesis and characterization, based on established chemical principles. The
predicted spectroscopic data and proposed experimental protocols offer a starting point for
researchers to produce and validate the structure of this compound. Future studies are
warranted to explore its biological activities and unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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